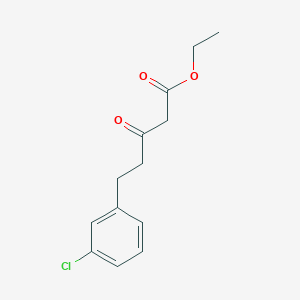
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate
Vue d'ensemble
Description
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a keto group (3-oxo) and a chlorophenyl group attached to a pentanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 3-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods
Industrial production of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid.
Reduction: Formation of ethyl 3-hydroxy-5-[3-chlorophenyl]pentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the chlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-5-phenylpentanoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Ethyl 3-oxo-5-[4-chlorophenyl]pentanoate: The position of the chlorine atom affects the compound’s properties and reactivity.
Ethyl 3-oxo-5-[3-bromophenyl]pentanoate: The presence of a bromine atom instead of chlorine leads to variations in chemical behavior and applications .
Propriétés
Formule moléculaire |
C13H15ClO3 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
ethyl 5-(3-chlorophenyl)-3-oxopentanoate |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)9-12(15)7-6-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3 |
Clé InChI |
DGUJRYUPEHVBCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CCC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
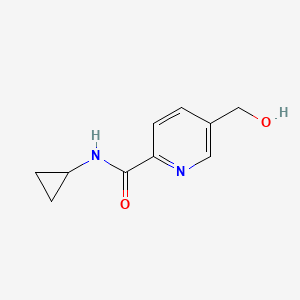
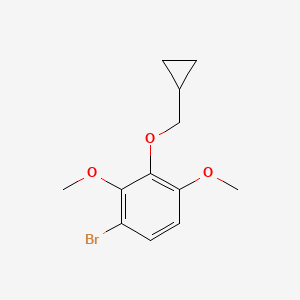
![N-(3-bromophenyl)-6-methoxy-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B8348512.png)
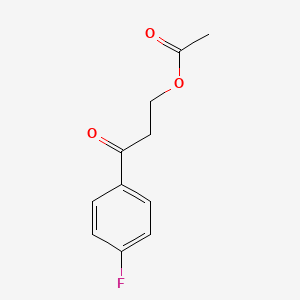
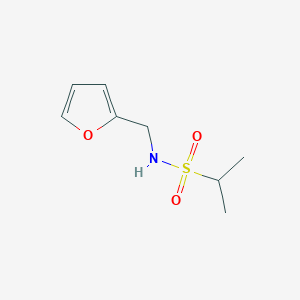
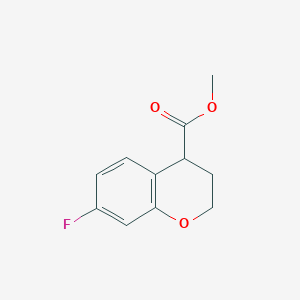
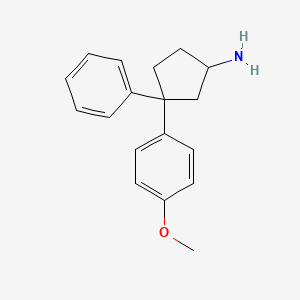
![3-[2-(4-Bromo-phenyl)-2-oxo-ethylcarbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8348540.png)
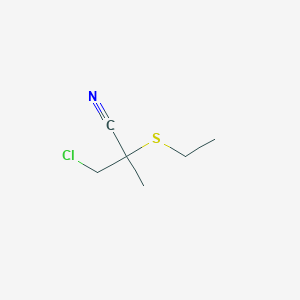

![[1,3]Oxathiolo[4,5-c]pyridine-6-carbaldehyde](/img/structure/B8348553.png)

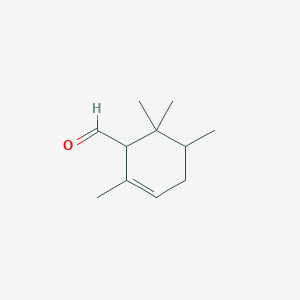
![5-Chloro-2-ethyl-9-methyl-13-[(phenylsulfanyl)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8348577.png)
